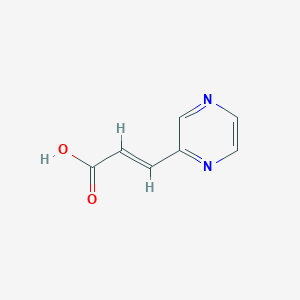

(2E)-3-pyrazin-2-ylacrylic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-3-pyrazin-2-ylprop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c10-7(11)2-1-6-5-8-3-4-9-6/h1-5H,(H,10,11)/b2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBJLSSHYOOFSG-OWOJBTEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(C=N1)/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90419465 |

Source

|

| Record name | (2E)-3-pyrazin-2-ylacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90419465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123530-66-5, 6705-27-7 |

Source

|

| Record name | 2-Propenoic acid, 3-pyrazinyl-, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123530-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC202634 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-pyrazin-2-ylacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90419465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2E)-3-pyrazin-2-ylacrylic acid

Abstract

(2E)-3-pyrazin-2-ylacrylic acid is a valuable heterocyclic compound with significant potential in medicinal chemistry and materials science. Its structural motif, featuring a pyrazine ring conjugated to an acrylic acid moiety, makes it an attractive scaffold for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the principal synthetic pathways to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and critical process considerations. The primary routes discussed include the Knoevenagel condensation, Perkin reaction, and Wittig reaction, starting from the key intermediate, pyrazine-2-carbaldehyde. Alternative advanced methodologies such as the Heck and Sonogashira cross-coupling reactions are also explored. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this important molecule.

Introduction

The pyrazine nucleus is a fundamental component of numerous biologically active molecules and functional materials.[1] When incorporated into a larger molecular framework, the electron-deficient nature of the pyrazine ring can significantly influence the physicochemical and pharmacological properties of the compound.[1] this compound, in particular, presents a versatile platform for further chemical modification, owing to its reactive carboxylic acid and alkene functionalities.

This guide will provide a detailed examination of the most effective and commonly employed synthetic routes to this compound. Each method will be analyzed for its mechanistic underpinnings, operational advantages, and potential limitations. The synthesis of the crucial starting material, pyrazine-2-carbaldehyde, will also be addressed.

Synthesis of the Key Precursor: Pyrazine-2-carbaldehyde

The successful synthesis of this compound is critically dependent on the availability and purity of its precursor, pyrazine-2-carbaldehyde.[2] This aromatic aldehyde is a yellow to brown crystalline solid or liquid with a pungent odor, sparingly soluble in water but soluble in many organic solvents.[2] Several reliable methods for its preparation have been established.

Oxidation of 2-Methylpyrazine

A common and direct approach involves the oxidation of 2-methylpyrazine. A variety of oxidizing agents can be employed for this transformation.

Oxidation of Pyrazin-2-ylmethanol

Another efficient route is the oxidation of pyrazin-2-ylmethanol. The Dess-Martin periodinane (DMP) is a mild and effective reagent for this conversion.

Experimental Protocol:

-

Dissolve pyrazin-2-ylmethanol (1.0 eq) in dichloromethane (DCM).

-

Add Dess-Martin periodinane (1.1 eq) to the solution at room temperature.

-

Stir the reaction mixture until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield pyrazine-2-carbaldehyde.[2]

Reduction of a Pyrazine-2-carboxylic Acid Ester

Pyrazine-2-carbaldehyde can also be synthesized via the controlled reduction of a pyrazine-2-carboxylic acid ester, such as methyl pyrazine-2-carboxylate, using a suitable reducing agent like lithium aluminum hydride at low temperatures.[2]

Experimental Protocol:

-

Suspend methyl pyrazine-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to -78 °C.

-

Slowly add a solution of lithium aluminum hydride (0.5 eq) in THF, maintaining the temperature below -72 °C.

-

Stir the reaction mixture at -78 °C for 20 minutes after the addition is complete.

-

Quench the reaction by the slow addition of glacial acetic acid.

-

Warm the mixture to room temperature and remove volatile components by evaporation.

-

Dissolve the residue in 3N hydrochloric acid and extract with dichloromethane (DCM).

-

Combine the organic extracts, wash with saturated aqueous sodium hydrogen carbonate solution, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent and purify the residue by silica gel chromatography to afford pyrazine-2-carbaldehyde.[2]

Table 1: Physical and Chemical Properties of Pyrazine-2-carbaldehyde

| Property | Value | Reference |

| Molecular Formula | C₅H₄N₂O | [3] |

| Molecular Weight | 108.10 g/mol | [3] |

| Appearance | Yellow to brown crystalline solid or brown liquid | [2] |

| Boiling Point | 192.1 °C at 760 mmHg | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| InChIKey | DXBWJLDFSICTIH-UHFFFAOYSA-N | [2] |

| SMILES | C1=CN=C(C=N1)C=O | [3] |

Primary Synthesis Pathways to this compound

The most direct and widely used methods for the synthesis of this compound involve the condensation of pyrazine-2-carbaldehyde with a suitable C2-synthon.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[4] For the synthesis of this compound, pyrazine-2-carbaldehyde is reacted with malonic acid in the presence of a basic catalyst.

Mechanism: The reaction is typically catalyzed by a weak base, such as pyridine or piperidine. The base deprotonates malonic acid to form a nucleophilic enolate, which then attacks the carbonyl carbon of pyrazine-2-carbaldehyde. The resulting aldol-type adduct undergoes dehydration to yield the α,β-unsaturated product. When pyridine is used as the solvent and catalyst, a subsequent decarboxylation of the diacid intermediate occurs, a modification known as the Doebner modification.[4][5]

Caption: Knoevenagel condensation of pyrazine-2-carbaldehyde with malonic acid.

Experimental Protocol (Doebner Modification):

-

Dissolve pyrazine-2-carbaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.

-

Add a catalytic amount of piperidine.

-

Heat the reaction mixture at reflux for several hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Causality of Experimental Choices:

-

Pyridine: Serves as both the solvent and the basic catalyst, facilitating both the condensation and the subsequent decarboxylation.

-

Piperidine: A stronger base than pyridine, used in catalytic amounts to accelerate the initial condensation step.

-

Acidic Workup: Neutralizes the basic pyridine and protonates the carboxylate to precipitate the final carboxylic acid product.

Perkin Reaction

The Perkin reaction is an organic reaction that produces α,β-unsaturated aromatic acids by the aldol condensation of an aromatic aldehyde and an acid anhydride, in the presence of the alkali salt of the acid.[6][7]

Mechanism: The reaction is initiated by the deprotonation of the acid anhydride by the basic salt of the corresponding carboxylic acid to form a carbanion.[8] This carbanion then acts as a nucleophile, attacking the carbonyl carbon of pyrazine-2-carbaldehyde. The resulting intermediate undergoes a series of steps including intramolecular acyl transfer, elimination of a carboxylate, and hydrolysis to yield the final product.[7][9]

Caption: Perkin reaction of pyrazine-2-carbaldehyde with acetic anhydride.

Experimental Protocol:

-

Combine pyrazine-2-carbaldehyde (1.0 eq), acetic anhydride (2.5 eq), and anhydrous sodium acetate (1.5 eq).

-

Heat the mixture at a high temperature (typically 150-180 °C) for several hours.

-

Cool the reaction mixture and add water.

-

Boil the aqueous mixture to hydrolyze the excess acetic anhydride and any mixed anhydride intermediates.

-

Filter the hot solution to remove any insoluble impurities.

-

Cool the filtrate and acidify with hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent.

Trustworthiness of the Protocol: This protocol is a well-established method for the synthesis of cinnamic acid derivatives.[6] The high temperatures are necessary to drive the reaction to completion. The final hydrolysis and acidification steps are crucial for isolating the desired carboxylic acid.

Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[10][11] This reaction involves the use of a phosphonium ylide, also known as a Wittig reagent.

Mechanism: The reaction proceeds through the nucleophilic addition of the ylide to the aldehyde, forming a betaine intermediate which then collapses to a four-membered oxaphosphetane ring.[12] This intermediate then fragments to give the desired alkene and triphenylphosphine oxide.[13] The strong P=O bond formation is the driving force for this reaction.

Experimental Protocol:

-

Preparation of the Wittig Reagent:

-

React triphenylphosphine with an appropriate α-haloacetic acid ester (e.g., ethyl bromoacetate) via an SN2 reaction to form the corresponding phosphonium salt.

-

Treat the phosphonium salt with a strong base (e.g., sodium hydride or n-butyllithium) in an anhydrous aprotic solvent (e.g., THF) to generate the phosphorus ylide.

-

-

Wittig Reaction:

-

Add pyrazine-2-carbaldehyde to the solution of the ylide at low temperature.

-

Allow the reaction to warm to room temperature and stir until completion.

-

-

Hydrolysis:

-

Quench the reaction with water.

-

Hydrolyze the resulting ester in situ using aqueous base (e.g., NaOH).

-

Acidify the reaction mixture to precipitate this compound.

-

Isolate and purify the product by filtration and recrystallization.

-

Expertise & Experience: The Wittig reaction offers excellent control over the position of the double bond.[12] However, the stereoselectivity (E/Z ratio) can be influenced by the nature of the ylide and the reaction conditions. For the synthesis of the (2E)-isomer, a stabilized ylide (containing an electron-withdrawing group like an ester) is generally preferred, as it favors the formation of the thermodynamically more stable E-alkene.[14]

Alternative Synthetic Strategies

While the condensation reactions are the most common approaches, modern cross-coupling methodologies offer alternative routes.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[15][16] In this context, a 2-halopyrazine could be coupled with acrylic acid or one of its esters.

Reaction Scheme: 2-Bromopyrazine + Acrylic Acid → this compound

Catalyst System: A palladium(0) catalyst, such as Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃), and a base (e.g., triethylamine) are typically required.[17]

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide using a palladium and copper co-catalyst system.[18][19] This could be a two-step process for the synthesis of this compound.

Reaction Scheme:

-

2-Bromopyrazine + Propiolic Acid → 3-(Pyrazin-2-yl)propiolic acid

-

Selective reduction of the alkyne to the (E)-alkene.

Purification and Characterization

The purification of this compound is typically achieved by recrystallization from a suitable solvent system, such as ethanol-water or ethyl acetate-hexane. The purity of the final product should be assessed by techniques such as melting point determination and High-Performance Liquid Chromatography (HPLC).

Characterization:

The structure of the synthesized this compound should be confirmed by spectroscopic methods:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the pyrazine ring protons and the vinylic protons of the acrylic acid moiety. The coupling constant (J-value) between the vinylic protons is indicative of the (E)-stereochemistry (typically > 15 Hz).

-

¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the pyrazine and acrylic acid carbons.

-

Mass Spectrometry: Will confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the C=O of the carboxylic acid, the C=C of the alkene, and the C=N of the pyrazine ring.

Table 2: Summary of Synthetic Pathways

| Reaction | Starting Materials | Key Reagents | Advantages | Disadvantages |

| Knoevenagel Condensation | Pyrazine-2-carbaldehyde, Malonic acid | Pyridine, Piperidine | Good yields, straightforward procedure | Use of pyridine (unpleasant odor, requires careful handling) |

| Perkin Reaction | Pyrazine-2-carbaldehyde, Acetic anhydride | Sodium acetate | Uses readily available and inexpensive reagents | Requires high reaction temperatures |

| Wittig Reaction | Pyrazine-2-carbaldehyde, α-Haloacetic acid ester, Triphenylphosphine | Strong base (e.g., NaH, n-BuLi) | High regioselectivity, mild conditions for the coupling step | Multi-step process, requires stoichiometric phosphine oxide removal |

| Heck Reaction | 2-Halopyrazine, Acrylic acid | Palladium catalyst, Base | Direct C-C bond formation | Requires expensive and potentially toxic palladium catalyst |

| Sonogashira Coupling | 2-Halopyrazine, Propiolic acid | Pd/Cu co-catalyst, Base | Access to a different synthetic route | Multi-step, requires handling of terminal alkynes |

Conclusion

The synthesis of this compound can be effectively achieved through several established synthetic routes. The Knoevenagel condensation and the Perkin reaction represent the most practical and economically viable methods for laboratory-scale synthesis, starting from the readily accessible pyrazine-2-carbaldehyde. The Wittig reaction offers an alternative with excellent regiochemical control, while palladium-catalyzed cross-coupling reactions provide more advanced, albeit more complex, strategies. The choice of the optimal synthetic pathway will depend on factors such as the desired scale of the reaction, the availability of reagents and equipment, and the specific purity requirements of the final product.

References

- Dignesh, S., et al. (2012). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Chemical and Pharmaceutical Research, 4(10), 4646-4651.

- Perkin Reaction. (n.d.). In Name Reactions in Organic Synthesis (pp. 338-340). Cambridge University Press.

-

ResearchGate. (n.d.). Knoevenagel condensation of 1a and malonic acid in DMSO with different catalytic amounts (mol%) of glycine. Retrieved from [Link]

-

Claisen-Schmidt Condensation. (n.d.). Retrieved from [Link]

- Condensation Reaction. (n.d.). Dr. H.N. Sinha Arts & Commerce College.

-

Wikipedia. (2023, November 29). Knoevenagel condensation. Retrieved from [Link]

-

Ashenhurst, J. (2018, February 6). The Wittig Reaction. Master Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (2023, October 22). Perkin reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Wikipedia. (2023, November 18). Wittig reaction. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, January 9). The Wittig Reaction [Video]. YouTube. Retrieved from [Link]

- A Concise Introduction of Perkin Reaction. (2017). Organic Chemistry: An Indian Journal, 13(2).

-

Wikipedia. (2023, June 16). Claisen–Schmidt condensation. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Heck reaction. Retrieved from [Link]

-

Study.com. (n.d.). Perkin Reaction: Definition & Mechanism. Retrieved from [Link]

-

OpenStax. (2023, September 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. In Organic Chemistry. Retrieved from [Link]

- Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. (2022). Chemical and Pharmaceutical Bulletin, 70(1), 82-84.

- Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3100-3114.

- Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. (2018). Molecules, 23(10), 2465.

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

- Heck Reaction—State of the Art. (2017). Molecules, 22(8), 1301.

-

Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (2023, November 18). Sonogashira coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Claisen‐Schmidt condensation between aldehydes 2a–p and acetone 3. Retrieved from [Link]

-

PubChem. (n.d.). (2e)-3-(pyrazin-2-yl)prop-2-enoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Pyrazin-2-ylboronic acid. Retrieved from [Link]

- Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2022). RSC Advances, 12(45), 29285-29307.

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Aqueous/Organic Cross Coupling: Sustainable Protocol for Sonogashira Reactions of Heterocycles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Magritek. (n.d.). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Retrieved from [Link]

- Google Patents. (1973). US3725208A - Process for purification of acrylic acid from aldehydes by distillation with a reagent.

- Pramana Research Journal. (2019).

- Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014). Beilstein Journal of Organic Chemistry, 10, 368-376.

-

ResearchGate. (2025, August 7). Synthesis, characterization and spectroscopic investigation of pyrazinoporphyrazine network polymer-supported metal (II)-based catalysts. Retrieved from [Link]

- A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation. (2022). RSC Advances, 12(45), 29308-29315.

- Google Patents. (2015). US9517999B2 - Process for purifying (meth)acrylic acid.

- Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2020). Journal of Advanced Pharmaceutical Technology & Research, 11(2), 55-63.

- Google Patents. (1980). US4230888A - Process for purification of acrylic acid by fractional crystallization.

- Design, synthesis and biological evaluation of some novel pyrazoline derivatives. (2016). Der Pharma Chemica, 8(1), 253-258.

- Google Patents. (1996). EP0695736B1 - Purification of acrylic acid by azeotropic distillation.

Sources

- 1. ijbpas.com [ijbpas.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. biosynth.com [biosynth.com]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. Knoevenagel Condensation [organic-chemistry.org]

- 6. Perkin reaction - Wikipedia [en.wikipedia.org]

- 7. longdom.org [longdom.org]

- 8. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. drhnsp.org [drhnsp.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]

- 13. youtube.com [youtube.com]

- 14. Wittig Reaction [organic-chemistry.org]

- 15. Heck reaction - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Heck Reaction [organic-chemistry.org]

- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 19. Sonogashira Coupling [organic-chemistry.org]

Spectroscopic Characterization of (2E)-3-Pyrazin-2-ylacrylic Acid: A Reference for Pharmaceutical Research

An In-Depth Technical Guide

Abstract

(2E)-3-Pyrazin-2-ylacrylic acid is a heterocyclic compound that merges the biologically significant pyrazine core with a reactive acrylic acid moiety. The pyrazine ring is a key structural motif in numerous FDA-approved drugs and natural products, valued for its diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The α,β-unsaturated carboxylic acid portion serves as a versatile synthetic handle and a Michael acceptor, crucial for covalent inhibitor design and drug development.[4][5] This guide provides a comprehensive, multi-technique spectroscopic characterization of this compound. By integrating data from Mass Spectrometry (MS), Infrared (IR), UV-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a definitive analytical fingerprint for this compound. This document is intended to serve as an authoritative reference for researchers in medicinal chemistry, process development, and quality control, ensuring accurate structural verification and facilitating further investigation into its potential as a pharmaceutical building block.

Synthesis and Purification: Establishing a High-Purity Analyte

The prerequisite for accurate spectroscopic characterization is a sample of high purity. This compound is efficiently synthesized via a Knoevenagel condensation reaction. This classic carbon-carbon bond-forming reaction is ideally suited for this purpose, involving the reaction of pyrazine-2-carbaldehyde with malonic acid in the presence of a basic catalyst like piperidine.

The causality for this choice rests on the reaction's reliability and stereoselectivity. The mechanism involves the formation of a carbanion from malonic acid, which then attacks the aldehyde carbonyl. Subsequent dehydration and decarboxylation steps favor the formation of the thermodynamically more stable (E)-isomer, which is critical for consistent biological activity and characterization.

Experimental Protocol: Synthesis

-

Setup : To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pyrazine-2-carbaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (20 mL).

-

Catalysis : Add piperidine (0.1 eq) to the mixture. The piperidine acts as a base to deprotonate the malonic acid, initiating the condensation.

-

Reaction : Heat the mixture to reflux (approx. 90-100 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup : After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice and acidify with concentrated HCl until the pH is ~2-3. This protonates the carboxylate, causing the product to precipitate.

-

Isolation : Collect the resulting solid precipitate by vacuum filtration and wash with cold water.

-

Purification : Recrystallize the crude solid from an ethanol/water mixture to yield the pure this compound as a crystalline solid.

Orthogonal Analytical Workflow for Structural Elucidation

A single analytical technique is insufficient for unambiguous structure determination. We employ an orthogonal workflow where each technique provides a unique and complementary piece of structural information. This self-validating system ensures the highest degree of confidence in the final structure. Mass spectrometry confirms the elemental composition, IR and UV-Vis spectroscopy identify functional groups and electronic properties, while NMR spectroscopy provides the precise atomic connectivity and stereochemistry.

High-Resolution Mass Spectrometry (HRMS)

Core Directive: To confirm the molecular formula by measuring the exact mass of the protonated molecule with high precision.

Methodology:

-

Instrument : A Time-of-Flight (TOF) mass spectrometer with an Electrospray Ionization (ESI) source.

-

Sample Preparation : A dilute solution (~1 mg/mL) of the compound is prepared in methanol.

-

Analysis Mode : Positive ion mode (ESI+) is chosen as the pyrazine nitrogens are readily protonated.

-

Data Acquired : The mass-to-charge ratio (m/z) of the [M+H]⁺ ion is measured.

Data Interpretation & Results: The molecular formula of this compound is C₇H₆N₂O₂.[6][7] The expected monoisotopic mass is 150.04292 Da.[6] The HRMS analysis is expected to yield a prominent peak for the protonated molecule [M+H]⁺.

| Parameter | Theoretical Value | Expected Experimental Value |

| Molecular Formula | C₇H₆N₂O₂ | Confirmed |

| Monoisotopic Mass | 150.04292 Da | - |

| [M+H]⁺ (m/z) | 151.05020 Da | 151.0502 ± 0.0005 Da |

The observation of an ion at m/z 151.0502 (typically within a 5 ppm mass accuracy window) provides strong evidence for the elemental composition C₇H₇N₂O₂⁺, validating the molecular formula of the parent compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Core Directive: To identify the key functional groups present in the molecule through their characteristic vibrational frequencies.

Methodology:

-

Instrument : FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation : A small amount of the dry, solid crystalline powder is placed directly onto the ATR crystal. ATR is chosen for its simplicity, requiring minimal sample preparation and providing high-quality data.

-

Data Acquired : The infrared spectrum is recorded from 4000 to 400 cm⁻¹.

Data Interpretation & Results: The FTIR spectrum provides a clear fingerprint of the molecule's functional groups. The presence of the carboxylic acid, alkene, and pyrazine ring are all confirmed.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3300-2500 | Broad | O-H stretch (Carboxylic Acid) | The broadness is a hallmark of the strong hydrogen bonding between carboxylic acid dimers in the solid state.[8] |

| ~1710-1680 | Strong | C=O stretch (Carboxylic Acid) | This strong absorption is characteristic of a carbonyl group in a conjugated carboxylic acid.[8][9] |

| ~1640 | Medium | C=C stretch (Alkene) | Corresponds to the stretching vibration of the double bond in the acrylic acid moiety. |

| ~1580 & ~1470 | Medium-Weak | C=N / C=C stretches (Pyrazine Ring) | These absorptions are characteristic of aromatic heterocyclic ring systems.[10][11] |

| ~980 | Strong | C-H bend (trans-Alkene) | A strong out-of-plane bending vibration at this position is highly diagnostic for a trans-substituted (E)-alkene. |

UV-Visible (UV-Vis) Spectroscopy

Core Directive: To probe the conjugated π-electron system and determine the wavelength of maximum absorbance (λmax).

Methodology:

-

Instrument : Dual-beam UV-Vis spectrophotometer.

-

Sample Preparation : A dilute solution of the compound is prepared in a UV-transparent solvent such as ethanol or methanol (e.g., 10⁻⁵ M).

-

Data Acquired : The absorbance is scanned from approximately 200 to 400 nm.

Data Interpretation & Results: The structure features a highly conjugated system, extending from the pyrazine ring through the acrylic acid double bond to the carbonyl group. This extended conjugation is expected to result in a strong π→π* electronic transition in the UV region. Based on similar conjugated pyrazine and acrylic acid derivatives, a significant absorption maximum is anticipated.[12][13]

| Parameter | Expected Value | Interpretation |

| λmax | ~280 - 320 nm | This strong absorption band is attributed to the π→π* transition of the extended conjugated system, confirming the electronic connectivity between the pyrazine ring and the acrylic acid functional group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Core Directive: To provide an unambiguous map of the molecule's carbon-hydrogen framework, confirming atomic connectivity and the (E)-stereochemistry of the alkene.

¹H NMR Spectroscopy

Methodology:

-

Instrument : 500 MHz NMR spectrometer.

-

Sample Preparation : The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is selected for its ability to dissolve the polar carboxylic acid and to ensure the acidic -OH proton is observable as a broad singlet.

-

Data Acquired : ¹H NMR spectrum with chemical shifts (δ) reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Predicted ¹H NMR Data (in DMSO-d₆):

(Self-generated image for annotation purposes)| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| Hₐ | ~12.5 | br s | - | Carboxylic Acid (-OH) | The acidic proton is typically downfield and broadened due to exchange. |

| H₅ | ~9.20 | s | - | Pyrazine Ring | This proton is adjacent to two electron-withdrawing nitrogen atoms, leading to a significant downfield shift. |

| H₃ | ~8.75 | d | ~1.5 | Pyrazine Ring | This proton is ortho to one nitrogen and coupled to H₆. |

| H₆ | ~8.65 | d | ~2.5 | Pyrazine Ring | This proton is ortho to one nitrogen and coupled to H₃. |

| Hₓ | ~7.60 | d | ~16.0 | Alkene | This vinyl proton is deshielded by the adjacent pyrazine ring. |

| Hᵧ | ~6.70 | d | ~16.0 | Alkene | This vinyl proton is shielded relative to Hₓ and is adjacent to the carbonyl group. |

Key Insight: The most critical piece of data is the coupling constant between Hₓ and Hᵧ. A large J-value of ~16.0 Hz is definitive proof of a trans (or E) configuration about the double bond. A cis configuration would exhibit a much smaller coupling constant (typically 7-12 Hz).

¹³C NMR Spectroscopy

Methodology:

-

Instrument : 500 MHz NMR spectrometer (operating at 125 MHz for ¹³C).

-

Sample Preparation : Same as for ¹H NMR.

-

Data Acquired : Proton-decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Predicted δ (ppm) | Assignment | Rationale |

| ~167.0 | Carbonyl Carbon (C=O) | The carbonyl carbon of a conjugated carboxylic acid is highly deshielded.[14] |

| ~148.0 | Pyrazine C₂ | The carbon atom directly attached to the acrylic acid moiety. |

| ~145.5 | Pyrazine C₅ | Deshielded due to proximity to two nitrogen atoms. |

| ~144.0 | Pyrazine C₃ | Deshielded due to proximity to nitrogen. |

| ~143.0 | Pyrazine C₆ | Deshielded due to proximity to nitrogen. |

| ~139.0 | Alkene Cₓ | The β-carbon of the α,β-unsaturated system, attached to the pyrazine ring. |

| ~125.0 | Alkene Cᵧ | The α-carbon of the α,β-unsaturated system, shielded relative to the β-carbon. |

Summary of Spectroscopic Data

This table consolidates the key analytical data, providing a comprehensive and easily accessible reference for the characterization of this compound.

| Technique | Parameter | Observed Value / Range |

| HRMS (ESI+) | [M+H]⁺ (m/z) | 151.0502 ± 5 ppm |

| FTIR (ATR) | ν (O-H) | ~3300-2500 cm⁻¹ (broad) |

| ν (C=O) | ~1710-1680 cm⁻¹ | |

| ν (C=C) | ~1640 cm⁻¹ | |

| δ (C-H trans) | ~980 cm⁻¹ | |

| UV-Vis (EtOH) | λmax | ~280 - 320 nm |

| ¹H NMR | δ (-COOH) | ~12.5 ppm |

| (500 MHz, DMSO-d₆) | δ (Pyrazine H) | ~9.20, 8.75, 8.65 ppm |

| δ (Alkene H) | ~7.60, 6.70 ppm | |

| J (Hₓ-Hᵧ) | ~16.0 Hz | |

| ¹³C NMR | δ (C=O) | ~167.0 ppm |

| (125 MHz, DMSO-d₆) | δ (Pyrazine C) | ~148.0 - 143.0 ppm |

| δ (Alkene C) | ~139.0, 125.0 ppm |

Conclusion

The comprehensive analysis using an orthogonal suite of spectroscopic techniques—MS, FTIR, UV-Vis, and NMR—provides an unambiguous structural confirmation of this compound. The data collectively verify the molecular formula (C₇H₆N₂O₂), the presence of all key functional groups (pyrazine, carboxylic acid, alkene), the extended electronic conjugation, and the critical (E)-stereochemistry of the carbon-carbon double bond. This technical guide serves as a foundational reference standard, empowering researchers in drug discovery and development with the necessary data for quality assurance, reaction monitoring, and confident identification of this valuable heterocyclic building block.

References

- Biosynce. (2025, December 30).

- Choudhary, D., et al. (2022).

- Zhang, M., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.

- Zhang, M., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.

- Life Chemicals. (2019, November 19).

- Acta Crystallographica Section E. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid.

- Physical Chemistry Research. (2020, December 22). Regular Article.

- PubChemLite. (2e)-3-(pyrazin-2-yl)prop-2-enoic acid.

- CymitQuimica. This compound.

- MDPI. (2021).

- ResearchGate. (2025). Synthesis, FTIR and Electronic Spectra Studies of Metal (II)

- Hilaris Publisher. (2017, November 3). Synthesis, FTIR and Electronic Spectra Studies of Metal (II)

- ResearchGate. The UV-Vis spectra of (2E)-3-[4-(dimethylamino) phenyl]acrylaldehyde...

- ResearchGate.

- Spectroscopy Online. (2023, January 1).

Sources

- 1. biosynce.com [biosynce.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - (2e)-3-(pyrazin-2-yl)prop-2-enoic acid (C7H6N2O2) [pubchemlite.lcsb.uni.lu]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. physchemres.org [physchemres.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to (2E)-3-pyrazin-2-ylacrylic Acid: Properties, Reactivity, and Applications

This guide provides a comprehensive technical overview of (2E)-3-pyrazin-2-ylacrylic acid (CAS No. 123530-66-5), a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. By integrating the functionalities of an electron-deficient pyrazine ring and a reactive α,β-unsaturated carboxylic acid, this molecule offers a versatile platform for the synthesis of novel compounds with diverse applications. This document delves into its chemical properties, reliable synthetic routes, predictable reactivity, and potential applications, grounding all technical claims in established chemical principles and authoritative sources.

Core Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature. Its core structure consists of a pyrazine ring linked at the 2-position to an acrylic acid moiety in the trans or (E) configuration. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring significantly influences the electronic properties of the conjugated acrylic acid system.

Data Summary

Quantitative data for this specific molecule is not widely reported in peer-reviewed literature. The following table summarizes known identifiers and predicted properties based on standard computational models and data from analogous structures.

| Property | Value | Source / Method |

| CAS Number | 123530-66-5 | Chemical Abstracts Service[1] |

| Molecular Formula | C₇H₆N₂O₂ | - |

| Molecular Weight | 150.14 g/mol | Calculated[1] |

| Monoisotopic Mass | 150.04292 Da | Predicted[2] |

| Melting Point | Not Reported | - |

| pKa | ~3.5 - 4.5 | Estimated based on acrylic acid and pyrazinecarboxylic acid[3] |

| XlogP | -0.2 | Predicted[2] |

Expected Spectroscopic Characteristics

While experimental spectra are not publicly available, the following characteristics can be reliably predicted based on the molecule's structure and data from related compounds.[4][5][6]

-

¹H NMR Spectroscopy:

-

Pyrazine Protons (3H): Three distinct signals are expected in the aromatic region, likely between δ 8.5 and 9.0 ppm. These protons will exhibit characteristic ortho, meta, and para couplings. For example, the proton at C-3 would be a doublet, C-5 a doublet, and C-6 a doublet of doublets.[4]

-

Vinylic Protons (2H): Two doublets are expected for the α- and β-protons of the acrylic acid moiety. Due to the trans configuration, a large coupling constant (J ≈ 15-18 Hz) is anticipated. The β-proton, adjacent to the pyrazine ring, will likely appear downfield (δ ~7.5-8.0 ppm) compared to the α-proton (δ ~6.5-7.0 ppm).

-

Carboxylic Acid Proton (1H): A broad singlet is expected far downfield, typically > δ 12.0 ppm, which may be exchangeable with D₂O.

-

-

¹³C NMR Spectroscopy:

-

Pyrazine Carbons (4C): Signals are expected in the range of δ 140-155 ppm.[7][8]

-

Vinylic Carbons (2C): The β-carbon (attached to the pyrazine ring) is expected to be further downfield than the α-carbon. Expected shifts are approximately δ 135-145 ppm (β-C) and δ 120-130 ppm (α-C).

-

Carbonyl Carbon (1C): The carboxylic acid carbonyl carbon should appear around δ 165-175 ppm.[6]

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A very broad band from ~2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid.[9]

-

C=O Stretch: A strong, sharp absorption band around 1690-1720 cm⁻¹ for the conjugated carboxylic acid carbonyl.[9][10]

-

C=C Stretch: An absorption band around 1620-1640 cm⁻¹ for the alkene double bond.[11]

-

C-N/C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the pyrazine ring vibrations.[5]

-

=C-H Bend: An out-of-plane bend near 970 cm⁻¹ would confirm the trans stereochemistry of the double bond.

-

-

Mass Spectrometry (Electron Ionization):

Synthesis Strategies: The Knoevenagel Condensation

From a retrosynthetic perspective, the most logical and field-proven approach to constructing this compound is the Knoevenagel condensation . This classic carbon-carbon bond-forming reaction is ideally suited for coupling an aldehyde (pyrazine-2-carbaldehyde) with an active methylene compound (malonic acid), followed by a subsequent decarboxylation.[14]

The causality for this choice rests on the high reliability and efficiency of this reaction for creating α,β-unsaturated acids from aromatic or heteroaromatic aldehydes. The use of a mild base like piperidine or pyridine is sufficient to deprotonate malonic acid, initiating the condensation without promoting self-condensation of the aldehyde.[14]

Experimental Protocol: Knoevenagel-Doebner Condensation

This protocol is a self-validating system, where reaction progress can be monitored by thin-layer chromatography (TLC) and the final product's identity and purity confirmed by the spectroscopic methods detailed above.

-

Materials:

-

Pyrazine-2-carbaldehyde (1.0 eq)

-

Malonic acid (1.2 eq)

-

Pyridine (solvent)

-

Piperidine (catalyst, ~0.1 eq)

-

Hydrochloric acid (for workup)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

-

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve pyrazine-2-carbaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.

-

Catalyst Addition: Add a catalytic amount of piperidine (~0.1 eq) to the solution.

-

Heating and Monitoring: Heat the reaction mixture to 80-90 °C. The evolution of CO₂ gas indicates the progression of the decarboxylation step. Monitor the reaction's completion by TLC, observing the disappearance of the starting aldehyde. This typically takes 2-4 hours.

-

Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a beaker containing ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.

-

Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with cold water.

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a pure solid.

-

Synthesis Workflow Diagram

The following diagram illustrates the key steps of the Knoevenagel condensation protocol.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay between the carboxylic acid group and the electron-deficient α,β-unsaturated system. The pyrazine ring acts as a strong electron-withdrawing group, further polarizing the conjugated system and enhancing the electrophilicity of the β-carbon.

Key Reaction Pathways

-

Reactions at the Carboxyl Group: Standard transformations such as esterification (e.g., with an alcohol under acidic catalysis) and amidation (e.g., via an activated acyl chloride intermediate) proceed readily.

-

Conjugate (Michael) Addition: The molecule is an excellent Michael acceptor. The β-carbon is highly electrophilic and susceptible to attack by a wide range of soft nucleophiles (e.g., amines, thiols, enolates). This 1,4-addition is often the kinetically and thermodynamically favored pathway over direct 1,2-addition to the carbonyl.[15] The mechanism involves the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated during workup.

The diagram below illustrates the general mechanism for the aza-Michael addition of a primary amine.

-

Cycloaddition Reactions: As a dienophile, the electron-deficient double bond can participate in Diels-Alder reactions with electron-rich dienes, providing a route to complex cyclic and bicyclic structures.

-

Reduction: The double bond and carbonyl group can be reduced. Catalytic hydrogenation (e.g., H₂/Pd-C) would likely reduce the C=C double bond preferentially. More powerful reducing agents like LiAlH₄ would reduce the carboxylic acid to the corresponding alcohol.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile synthetic intermediate.

-

Scaffold for Bioactive Molecules: The pyrazine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[16] Pyrazole and pyrazoline derivatives, which share structural similarities, are known to possess a wide array of biological activities, including anti-inflammatory, anticancer, and antimalarial properties.[16][17][18] this compound serves as an excellent starting point for creating libraries of novel derivatives for high-throughput screening. The acrylic acid handle allows for the straightforward introduction of diverse functionalities via amidation or esterification, while the α,β-unsaturated system allows for the addition of various nucleophiles to modulate the molecule's steric and electronic properties.

-

Monomer for Functional Polymers: Like other acrylic acid derivatives, this molecule has the potential to be used as a monomer in polymerization reactions. The resulting polymers would feature pendant pyrazine groups, which could be used to tune properties such as thermal stability, conductivity, or metal-ion chelation.

Conclusion

This compound is a strategically important building block that combines the well-defined reactivity of an α,β-unsaturated carboxylic acid with the unique electronic properties of a pyrazine heterocycle. Its synthesis is readily achievable through robust methods like the Knoevenagel condensation. Its predictable reactivity at multiple sites—the carboxyl group, the β-carbon, and the double bond—makes it a powerful tool for medicinal chemists and material scientists aiming to develop novel, high-value compounds. Further exploration of this molecule's derivatives is a promising avenue for discovering new therapeutic agents and functional materials.

References

-

Holzer, W., Eller, G. A., Datterl, B., & Habicht, D. (2009). Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations. Magnetic Resonance in Chemistry, 47(7), 617-624. Available at: [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.

- Lambert, J. F., Shurvell, H. F., Lightner, D. A., & Cooks, R. G. (1998). Organic Structural Spectroscopy, 1st ed. Prentice-Hall.

-

Pawar, H. S., Wagha, A. S., & Lali, A. M. (2015). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry. Available at: [Link]

-

Khan, M. A., & Bano, S. (2018). Synthesis of Pyrazole Acrylic Acid Based Oxadiazole and Amide Derivatives as Antimalarial and Anticancer Agents. Letters in Drug Design & Discovery, 15(1), 1-13. Available at: [Link]

- Mohrig, J. R., Hammond, C. N., & Schatz, P. F. (2006). Infrared Spectroscopy. In Techniques in Organic Chemistry. Freeman.

-

UCSC. (n.d.). Table of Characteristic IR Absorption Peaks of Functional Groups. Available at: [Link]

-

Khan, M. A., et al. (2011). Synthesis of Pyrazoleacrylic Acids and Their Derivatives. Asian Journal of Chemistry, 23(1), 1-4. Available at: [Link]

-

Nagarajan, K., & Shenoy, S. J. (1984). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(4), 505-521. Available at: [Link]

-

Leden, P., et al. (2010). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. ResearchGate. Available at: [Link]

-

University of Wisconsin. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Kallitsakis, M. G., et al. (2018). Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes. The Journal of Organic Chemistry, 83(3), 1176-1184. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

UCLA Chemistry. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

PubChem. (n.d.). 2-Pyrazinecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

NIST. (n.d.). Pyrazinoic acid. NIST Chemistry WebBook. Available at: [Link]

-

Jadhav, A. D., et al. (2018). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. ResearchGate. Available at: [Link]

-

PubChemLite. (n.d.). (2e)-3-(pyrazin-2-yl)prop-2-enoic acid. Université du Luxembourg. Available at: [Link]

-

University of Wisconsin. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Colorado University Boulder. (n.d.). IR Chart. Available at: [Link]

-

Hasanine, J. A. (2007). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Afinidad, 64(532), 627-633. Available at: [Link]

-

Al-Mulla, A. (2017). A Review: Synthesis and Pharmacological Activities of Pyrazole Derivatives. Molecules, 22(1), 133. Available at: [Link]

-

Al-Tel, T. H. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4721. Available at: [Link]

-

PubChem. (n.d.). 2,3-Pyrazinedicarboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

León-Rua, M., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 856-914. Available at: [Link]

-

Govindasamy, K., et al. (2011). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 14(3), 157-164. Available at: [Link]

-

PubChem. (n.d.). (2E)-3-phenyl-2-thien-2-ylacrylic acid. National Center for Biotechnology Information. Available at: [Link]

-

SlidePlayer. (2013). Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]

-

PubChem. (n.d.). Pyrazin-2-ylboronic acid. National Center for Biotechnology Information. Available at: [Link]

-

Monreal-Bello, D., et al. (2020). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers, 74, 1-8. Available at: [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. PubChemLite - (2e)-3-(pyrazin-2-yl)prop-2-enoic acid (C7H6N2O2) [pubchemlite.lcsb.uni.lu]

- 3. 2-Pyrazinecarboxylic acid | C5H4N2O2 | CID 1047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Derivatives of pyrazinecarboxylic acid: 1H, 13C and 15N NMR spectroscopic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ias.ac.in [ias.ac.in]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. raco.cat [raco.cat]

- 13. Pyrazinoic acid [webbook.nist.gov]

- 14. asianpubs.org [asianpubs.org]

- 15. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 16. Synthesis of pyrazole acrylic acid based oxadiazole and amide derivatives as antimalarial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity screening of pyrazinylacrylic acid derivatives

An In-depth Technical Guide to the Biological Activity Screening of Pyrazinylacrylic Acid Derivatives

Authored by a Senior Application Scientist

Abstract

Pyrazinylacrylic acid derivatives represent a promising class of heterocyclic compounds with a broad spectrum of potential therapeutic applications. Their structural motif, featuring a pyrazine ring linked to an acrylic acid moiety, offers a versatile scaffold for chemical modification to modulate biological activity. This guide provides a comprehensive technical overview of the methodologies and strategic considerations for screening the biological activities of these derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of novel therapeutic agents. The narrative emphasizes the rationale behind experimental choices, from initial broad-spectrum screening to more targeted mechanistic studies, ensuring a self-validating and robust data generation process.

Introduction: The Therapeutic Potential of Pyrazinylacrylic Acid Derivatives

The pyrazine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1] Its presence often imparts favorable pharmacokinetic properties and provides key hydrogen bonding interactions with biological targets. When coupled with an acrylic acid functional group, the resulting pyrazinylacrylic acid derivatives possess a unique combination of electronic and steric features that can be exploited for targeted drug design.

Derivatives of similar heterocyclic structures, such as pyrazoles and pyrazolines, have demonstrated a wide array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities.[2][3][4][5] This precedent strongly suggests that pyrazinylacrylic acid derivatives are a rich source for identifying novel bioactive compounds. The initial synthesis of these compounds, often achieved through methods like the Knoevenagel condensation, provides a library of diverse structures for subsequent biological evaluation.[6][7]

This guide will delineate a systematic approach to screening these derivatives, beginning with broad-based phenotypic assays to identify general bioactivity, followed by more specific in vitro assays to elucidate mechanisms of action and potential therapeutic targets.

Strategic Framework for Biological Activity Screening

A hierarchical and logical screening cascade is paramount for the efficient and cost-effective evaluation of a new chemical library. The process should be designed to rapidly identify promising "hit" compounds and deprioritize inactive or non-specific ones.

Caption: A hierarchical workflow for screening pyrazinylacrylic acid derivatives.

Antimicrobial Activity Screening

Given the prevalence of antimicrobial resistance, screening for novel antibacterial and antifungal agents is a high-priority endeavor.

Initial Screening: Agar Diffusion Methods

Agar diffusion assays are cost-effective and straightforward methods for the initial qualitative screening of antimicrobial activity.[8] These techniques, including the disk diffusion and well diffusion methods, rely on the diffusion of the test compound through an agar medium inoculated with a specific microorganism.

Rationale for Choice: These methods allow for the simultaneous evaluation of multiple compounds against a single microorganism, making them ideal for primary screening.[8] The formation of a clear zone of inhibition around the disk or well provides a visual and measurable indication of antimicrobial activity.

Experimental Protocol: Agar Well Diffusion Assay

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud Dextrose agar plate (for fungi) to create a uniform lawn of growth.

-

Well Creation: Sterile cork borers (typically 6 mm in diameter) are used to punch wells into the agar.

-

Compound Application: A fixed volume (e.g., 50-100 µL) of the pyrazinylacrylic acid derivative, dissolved in a suitable solvent (e.g., DMSO), is added to each well. A solvent control must be included.

-

Incubation: Plates are incubated at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

Data Analysis: The diameter of the zone of inhibition is measured in millimeters. A larger diameter indicates greater antimicrobial activity.

Quantitative Analysis: Broth Dilution Method

Compounds that show activity in the agar diffusion assay should be further evaluated using the broth dilution method to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[9]

Rationale for Choice: The broth dilution method provides quantitative data on the potency of the compound, which is essential for structure-activity relationship (SAR) studies and for comparing the efficacy of different derivatives.

Experimental Protocol: Microbroth Dilution for MIC Determination

-

Compound Preparation: A serial two-fold dilution of each pyrazinylacrylic acid derivative is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with the test microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Positive (microorganism with no compound) and negative (broth only) growth controls are included on each plate.

-

Incubation: The plates are incubated under the same conditions as the agar diffusion assay.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.[9] This can be assessed visually or by measuring the optical density at 600 nm.

| Derivative | Zone of Inhibition (mm) vs. S. aureus | MIC (µg/mL) vs. S. aureus |

| PAA-001 | 18 | 16 |

| PAA-002 | 12 | 64 |

| PAA-003 | 22 | 8 |

| Ampicillin | 25 | 2 |

Caption: Representative data from antimicrobial screening of pyrazinylacrylic acid derivatives.

Anticancer and Cytotoxicity Screening

The evaluation of anticancer potential is a cornerstone of modern drug discovery. Pyrazine derivatives have shown promise as anticancer agents, targeting pathways involved in cell proliferation and survival.[1][10]

Primary Cytotoxicity Screening: MTT and XTT Assays

The initial assessment of anticancer activity is typically performed using colorimetric assays that measure cell viability. The MTT and XTT assays are widely used for this purpose.[11][12] These assays rely on the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan product.[12][13]

Rationale for Choice: The MTT and XTT assays are rapid, reliable, and amenable to high-throughput screening in a 96-well plate format.[11][12] The XTT assay offers the advantage of producing a water-soluble formazan, simplifying the protocol by eliminating the need for a solubilization step.[13][14]

Caption: Mechanism of MTT and XTT cell viability assays.

Experimental Protocol: XTT Cytotoxicity Assay

-

Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the pyrazinylacrylic acid derivatives. A vehicle control (e.g., DMSO) is also included.

-

Incubation: Plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

XTT Reagent Addition: The XTT labeling mixture is prepared according to the manufacturer's instructions and added to each well.

-

Incubation: The plate is incubated for an additional 2-4 hours to allow for formazan development.

-

Data Acquisition: The absorbance of the orange formazan product is measured using a microplate reader at a wavelength of 450-500 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated from the resulting dose-response curve.

| Derivative | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 |

| PAA-001 | > 100 | > 100 |

| PAA-004 | 12.5 | 25.8 |

| PAA-005 | 5.2 | 8.1 |

| Doxorubicin | 0.8 | 1.2 |

Caption: Example IC50 data from a cytotoxicity screen against cancer cell lines.

Mechanism of Action: Enzyme Inhibition Assays

Many drugs exert their therapeutic effects by inhibiting specific enzymes. Pyrazine and pyrazole derivatives have been reported as inhibitors of various enzymes, including kinases, cholinesterases, and proteases.[15][16] Therefore, screening for enzyme inhibition is a logical step for active compounds identified in phenotypic screens.

Rationale for Choice: Enzyme inhibition assays provide direct evidence of a compound's interaction with a specific molecular target.[17] This information is crucial for understanding the mechanism of action and for guiding lead optimization efforts.

General Protocol: Spectrophotometric Enzyme Inhibition Assay

-

Reagent Preparation: Prepare buffer, enzyme, substrate, and test compound solutions. The final concentration of DMSO should be kept low (<1%) and consistent across all assays.

-

Pre-incubation: The enzyme is pre-incubated with various concentrations of the pyrazinylacrylic acid derivative for a defined period to allow for binding.

-

Reaction Initiation: The reaction is initiated by adding the substrate.

-

Kinetic Measurement: The rate of the reaction is monitored over time by measuring the change in absorbance (or fluorescence) of the product using a plate reader.

-

Data Analysis: The initial reaction velocity is calculated for each inhibitor concentration. The percent inhibition is determined relative to a no-inhibitor control. The IC50 value is calculated from the dose-response curve.

Example Target Enzymes for Screening:

-

Histone Deacetylases (HDACs): Aberrant HDAC activity is linked to cancer. Pyrazine-linked compounds have been identified as HDAC inhibitors.[18]

-

Protein Kinases: Kinases like PIM-1 are important cancer drug targets, and pyrazine derivatives have been investigated as potential inhibitors.[19]

-

Cholinesterases (AChE & BChE): Inhibition of these enzymes is a key strategy for treating Alzheimer's disease.[20]

In Silico Studies: Guiding the Screening Process

Computational methods, particularly molecular docking, are invaluable tools in modern drug discovery.[9] They can be used to predict the binding modes of pyrazinylacrylic acid derivatives with potential protein targets, thereby prioritizing compounds for synthesis and screening, and helping to rationalize observed biological data.[21][22]

Workflow for In Silico Analysis:

-

Target Selection: Identify a potential protein target based on the observed biological activity (e.g., if a compound shows anti-tuberculosis activity, a target like InhA could be selected).[21]

-

Ligand and Protein Preparation: Prepare the 3D structures of the pyrazinylacrylic acid derivatives and the target protein.

-

Molecular Docking: Use docking software to predict the binding pose and affinity of the ligands within the active site of the protein.

-

Analysis: Analyze the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the structural basis for binding. This can explain the SAR observed in vitro.[18]

Caption: A streamlined workflow for molecular docking studies.

Conclusion

The biological activity screening of pyrazinylacrylic acid derivatives is a multifaceted process that requires a strategic, multi-tiered approach. By integrating broad phenotypic assays with specific, target-oriented mechanistic studies and in silico modeling, researchers can efficiently identify and characterize novel compounds with therapeutic potential. The methodologies outlined in this guide provide a robust framework for navigating the early stages of the drug discovery process, from initial hit identification to lead characterization. The inherent versatility of the pyrazinylacrylic acid scaffold, combined with this systematic screening approach, holds significant promise for the development of next-generation therapeutics.

References

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health.

- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). National Institutes of Health.

- Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. (2020). Semantic Scholar.

- XTT Assay for Medical Device Cytotoxicity Assessment. (n.d.). Measurlabs.

- CyQUANT XTT and MTT Assays for Cell Viability. (n.d.). Thermo Fisher Scientific.

- Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. (2020). ResearchGate.

- Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. (n.d.). MDPI.

- The use of in vitro assays for the assessment of cytotoxicity on the example of MTT test. (n.d.). ResearchGate.

- Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. (n.d.). American Chemical Society.

- exploring utility of pyrazine-based heterocyclic compounds in anticancer drug development. (n.d.).

- CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. (n.d.). DORAS | DCU Research Repository.

- MTT assay protocol. (n.d.). Abcam.

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI.

- Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. (n.d.). National Institutes of Health.

- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (n.d.). National Institutes of Health.

- Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (n.d.). MDPI.

- In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. (2020). Bibliomed.

- Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. (2020). IOP Conference Series: Materials Science and Engineering.

- Pyrazine Derivatives: A Comprehensive Technical Guide for Researchers. (n.d.). BenchChem.

- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances.

- Synthesis of Pyrazoleacrylic Acids and Their Derivatives. (n.d.). Asian Publication Corporation.

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (n.d.).

- Synthesis of Pyrazoleacrylic Acids and Their Derivatives. (n.d.). ResearchGate.

- Biological activities of pyrazoline derivatives--a recent development. (2009). PubMed.

- Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (2011). ResearchGate.

- Biological Activities of Pyrazoline Derivatives -A Recent Development. (n.d.). ResearchGate.

- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (n.d.). ResearchGate.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI.

- Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (n.d.). National Institutes of Health.

- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.

- Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (n.d.). MDPI.

- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). MDPI.

- Acid-sensitive latent inhibitors for proteolytic enzymes: synthesis and characterization. (n.d.). PubMed.

- Mechanism of Action Assays for Enzymes. (2012). National Center for Biotechnology Information.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Biological activities of pyrazoline derivatives--a recent development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. measurlabs.com [measurlabs.com]

- 15. researchgate.net [researchgate.net]

- 16. Acid-sensitive latent inhibitors for proteolytic enzymes: synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 20. mdpi.com [mdpi.com]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. researchgate.net [researchgate.net]

A Guide to the Solid-State Architecture of (2E)-3-pyrazin-2-ylacrylic acid: A Crystallographic Perspective for Pharmaceutical Scientists

Foreword: Bridging Molecular Structure and Pharmaceutical Function

In the landscape of modern drug development, a molecule's journey from a promising candidate to a viable therapeutic is governed by a complex interplay of chemical, physical, and biological properties. Among the most fundamental of these are the solid-state characteristics, which dictate critical parameters such as stability, solubility, dissolution rate, and bioavailability. (2E)-3-pyrazin-2-ylacrylic acid stands as a molecule of significant interest, wedding the bioisosteric potential of the pyrazine ring—a scaffold prevalent in numerous therapeutic agents—with the versatile chemistry of an acrylic acid moiety.[1][2] Understanding its three-dimensional atomic arrangement is not merely an academic exercise; it is a prerequisite for rational drug design and formulation.

This technical guide provides a comprehensive, field-proven framework for the crystal structure analysis of this compound. We move beyond a simple recitation of methods to explore the causality behind experimental choices, offering a self-validating protocol rooted in established crystallographic principles. This document is designed for researchers, scientists, and drug development professionals, providing the insights necessary to unlock the solid-state secrets of this and related pharmaceutical compounds.

Synthesis and Crystallogenesis: From Powder to Perfection

The foundational step in any crystal structure analysis is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The quality of the final structural model is inextricably linked to the perfection of the crystal used for data collection.

Proposed Synthetic Pathway: Knoevenagel Condensation

A reliable and high-yield synthesis of this compound can be achieved via a Knoevenagel condensation reaction. This classic carbon-carbon bond-forming reaction is ideally suited for this target.

The proposed reaction involves the condensation of pyrazine-2-carbaldehyde with malonic acid in the presence of a weak base, such as piperidine or pyridine, which acts as a catalyst. The reaction proceeds via an initial aldol-type addition followed by decarboxylation to yield the desired α,β-unsaturated carboxylic acid.

Experimental Protocol: Synthesis

-

Reactant Preparation : In a round-bottom flask, dissolve pyrazine-2-carbaldehyde (1.0 eq.) and malonic acid (1.2 eq.) in pyridine (10 mL).

-

Catalysis : Add piperidine (0.1 eq.) to the stirring solution.

-

Reaction : Heat the mixture at 80-90 °C for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup : After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water.

-

Acidification : Acidify the aqueous solution with concentrated hydrochloric acid (HCl) until a precipitate forms.

-

Isolation & Purification : Filter the crude solid product, wash thoroughly with cold water, and dry under vacuum. Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to achieve high purity.

Crystallization: The Art of Molecular Self-Assembly

Growing single crystals suitable for X-ray diffraction is often more art than science, requiring patience and meticulous control over physicochemical parameters. For this compound, the presence of both hydrogen-bond donors (carboxylic acid) and acceptors (pyrazine nitrogens) suggests that slow evaporation from a polar protic solvent is a promising strategy.[3]

Experimental Protocol: Slow Evaporation Crystallization

-

Solvent Selection : Prepare a saturated solution of purified this compound in ethanol at a slightly elevated temperature (~40 °C).

-

Filtration : Filter the warm solution through a syringe filter (0.22 µm) into a clean, small beaker or vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Controlled Evaporation : Cover the vial with parafilm and pierce it with 2-3 small holes using a fine needle. The size and number of holes control the evaporation rate.

-

Incubation : Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature).

-

Harvesting : Over several days to a week, as the solvent slowly evaporates, single crystals should form. Carefully harvest the best-formed, transparent crystals for analysis.